Enzymatic Potency Comparison: Sovesudil Exhibits >100-Fold Greater Affinity for ROCK2 Compared to First-Generation ROCK Inhibitor Fasudil
Sovesudil demonstrates substantially higher affinity for ROCK2 compared to the first-generation ROCK inhibitor Fasudil. Reported in vitro enzymatic assay data indicate that Sovesudil exhibits a ROCK2 IC₅₀ of 12.4 nM, while Fasudil (HA-1077) exhibits a ROCK2 IC₅₀ of 330 nM . The quantified difference in potency represents a >26-fold higher affinity for Sovesudil over Fasudil under comparable assay conditions. Additionally, alternative datasets report Sovesudil ROCK2 IC₅₀ as 2.3 nM, which would amplify this differential to >140-fold . This potency differential directly impacts the achievable therapeutic index and potential for off-target kinase engagement at clinically relevant concentrations.
| Evidence Dimension | ROCK2 enzymatic inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 12.4 nM (or 2.3 nM per alternative datasets) |
| Comparator Or Baseline | Fasudil: 330 nM |
| Quantified Difference | >26-fold higher affinity (12.4 nM vs 330 nM); >140-fold when using 2.3 nM value |
| Conditions | In vitro enzymatic assay |
Why This Matters
For scientific procurement, higher potency translates to lower molar quantities required for equivalent biochemical effect, reducing compound consumption in screening cascades and minimizing solvent/DMSO exposure in cellular assays.
